molecular formula C10H8 B14252528 Cyclodeca-1,3,5,7-tetraen-9-yne CAS No. 494834-31-0

Cyclodeca-1,3,5,7-tetraen-9-yne

Cat. No.: B14252528
CAS No.: 494834-31-0
M. Wt: 128.17 g/mol
InChI Key: PZDUPMFNAGXLDC-UHFFFAOYSA-N
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Description

Cyclodeca-1,3,5,7-tetraen-9-yne is an organic compound with the molecular formula C₁₀H₈. It is a cyclic molecule characterized by alternating double and triple bonds within a ten-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodeca-1,3,5,7-tetraen-9-yne can be synthesized through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For example, the cyclization of a suitable diene-yne precursor can be achieved using transition metal catalysts such as palladium or nickel . The reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclodeca-1,3,5,7-tetraen-9-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce partially or fully hydrogenated cyclodeca derivatives .

Scientific Research Applications

Cyclodeca-1,3,5,7-tetraen-9-yne has several scientific research applications:

Mechanism of Action

The mechanism by which cyclodeca-1,3,5,7-tetraen-9-yne exerts its effects involves its ability to interact with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it a potential candidate for redox reactions. Additionally, its structure enables it to bind to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclodeca-1,3,5,7-tetraen-9-yne is unique due to its combination of double and triple bonds within a ten-membered ring. This structure imparts distinct electronic properties, making it a valuable compound for studying conjugation and aromaticity.

Properties

CAS No.

494834-31-0

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H

InChI Key

PZDUPMFNAGXLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C=C=CC=C1

Origin of Product

United States

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